molecular formula C20H12N4O4 B116628 4,4'-Bis(maleoylamino)azobenzene CAS No. 77280-58-1

4,4'-Bis(maleoylamino)azobenzene

Cat. No.: B116628
CAS No.: 77280-58-1
M. Wt: 372.3 g/mol
InChI Key: IEMFDYPKHKLPGO-UHFFFAOYSA-N
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Description

4,4'-Bis(maleoylamino)azobenzene is a synthetic, organic compound with the CAS Number 77280-58-1 and a molecular formula of C20H12N4O4. This compound belongs to the class of azobenzenes, which are characterized by two phenyl rings linked by a nitrogen-nitrogen double bond (N=N) and are well-known for their photoswitching properties . It is functionalized with maleimide groups, making it a valuable bis-maleimide cross-linker that readily reacts with thiol groups, facilitating its use as a "molecular staple" for peptides and proteins . The core research value of this reagent lies in its function as a light-sensitive molecular switch. The azobenzene core undergoes reversible trans -to- cis photoisomerization upon irradiation with specific wavelengths of light . The trans isomer is thermodynamically more stable and features an extended molecular length, while the cis isomer, formed under UV light (e.g., 320-380 nm), is shorter and more angular . This isomerization induces a significant change in the end-to-end distance of the molecule, allowing researchers to remotely control the conformation and activity of biomolecules it is attached to . This mechanism enables the photochemical control of a wide range of biological processes, including protein folding, enzyme activity, and peptide affinity for its targets . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O4/c25-17-9-10-18(26)23(17)15-5-1-13(2-6-15)21-22-14-3-7-16(8-4-14)24-19(27)11-12-20(24)28/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMFDYPKHKLPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301038734
Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,2-diazenediyldi-4,1-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77280-58-1
Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,2-diazenediyldi-4,1-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Maleic Anhydride

Maleic anhydride reacts with primary amines under mild conditions to form maleamic acids, which can cyclize to maleimides under elevated temperatures. However, for this compound, the reaction is halted at the amic acid stage.

Procedure :

  • Activation : Dissolve 4,4'-diaminoazobenzene (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen.

  • Addition : Introduce maleic anhydride (2.2 equiv) gradually at 0°C to minimize side reactions.

  • Base-mediated reaction : Add triethylamine (2.5 equiv) to scavenge HCl and drive the reaction.

  • Stirring : Maintain at 25°C for 12–24 hours.

Challenges :

  • Side reactions : Overheating may lead to cyclization or hydrolysis of the anhydride.

  • Solubility : DMF ensures homogeneity but complicates purification.

Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).

Reaction with Maleoyl Chloride

Maleoyl chloride offers higher reactivity, enabling faster amidation at lower temperatures.

Procedure :

  • Cooling : Charge 4,4'-diaminoazobenzene (1.0 equiv) in tetrahydrofuran (THF) at −20°C.

  • Acylation : Add maleoyl chloride (2.2 equiv) dropwise, followed by triethylamine (2.5 equiv).

  • Quenching : Terminate with aqueous sodium bicarbonate to neutralize excess acid.

Advantages :

  • Efficiency : Reaction completes within 2–4 hours.

  • Purity : Reduced risk of cyclization due to low temperatures.

Yield : 75–85% after recrystallization from ethanol/water.

Mechanistic Insights and Optimization

The amidation mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl of maleic anhydride or chloride. Key factors influencing the reaction include:

  • Stoichiometry : A 10% excess of maleoyl reagent ensures complete di-substitution.

  • Solvent : Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction rates.

  • Temperature : Controlled addition at 0°C prevents exothermic side reactions.

Table 1. Comparison of Amidation Routes

ParameterMaleic Anhydride RouteMaleoyl Chloride Route
Reaction Time12–24 h2–4 h
Yield60–70%75–85%
Purification MethodColumn ChromatographyRecrystallization
Side ProductsMaleamic acidsHCl (neutralized)

Characterization and Validation

Successful synthesis is confirmed through spectroscopic and analytical methods:

  • 1H NMR : Peaks at δ 7.8–8.0 ppm (aromatic protons), δ 6.3–6.5 ppm (maleoyl vinyl protons).

  • IR Spectroscopy : Absorbance at 1650–1700 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N–H bend).

  • Elemental Analysis : C, H, N percentages align with theoretical values (C₂₀H₁₄N₄O₄).

Purity Assessment :

  • HPLC : Retention time consistency (C18 column, acetonitrile/water gradient).

  • Melting Point : 210–215°C (decomposition observed above 220°C).

Applications and Stability Considerations

This compound’s photoresponsive nature makes it suitable for:

  • Optical switches : Cis-trans isomerization alters molecular conformation under UV/visible light.

  • Polymer crosslinkers : Maleoyl groups participate in Diels-Alder reactions for reversible networks.

Storage : Amber vials at −20°C under nitrogen to prevent photodegradation and hydrolysis.

Chemical Reactions Analysis

Photoisomerization Reactions

The azobenzene core undergoes reversible trans-to-cis isomerization under UV/visible light irradiation. This process is critical for applications in photoresponsive materials and molecular switches.

Key Findings:

  • Mechanism : The isomerization occurs via a rotational pathway in the π→π* excited state, with a picosecond-scale transition time .

  • Thermal Relaxation : The cis-to-trans reversion has a half-life of hours at ambient temperatures, significantly slower than unsubstituted azobenzene due to steric hindrance from the maleimide groups .

  • Spectral Shifts : UV-Vis spectroscopy shows a π→π* absorption band at ~350 nm (trans) and a weaker n→π* band at ~450 nm (cis) .

Propertytrans-Isomercis-Isomer
Absorption Maximum350 nm450 nm
Dipole Moment0.5 Debye3.0 Debye
Thermal Relaxation (25°C)Stablet₁/₂ = 12–24 hours

Synthetic Pathways

The compound is synthesized via a diazonium coupling reaction , leveraging the electrophilic nature of diazonium salts .

Reaction Steps:

  • Diazotization :

    • Para-maleoylaminoaniline is treated with NaNO₂/HCl to form the diazonium salt.

  • Coupling :

    • The diazonium salt reacts with a second equivalent of para-maleoylaminoaniline under basic conditions (pH 8–10), forming the azo bond .

Mechanism :

Ar NH2NaNO2/HClAr N2+Ar NH2/baseAr N N Ar\text{Ar NH}_2\xrightarrow{\text{NaNO}_2/\text{HCl}}\text{Ar N}_2^+\xrightarrow{\text{Ar NH}_2/\text{base}}\text{Ar N N Ar}

Purification : The product is isolated via two-phase extraction (ethyl acetate/water) and recrystallization from ethanol .

Maleimide-Specific Reactions

The maleimide groups enable covalent bonding via Michael addition or Diels-Alder cycloaddition , making the compound valuable in polymer crosslinking and bioconjugation.

Michael Addition

  • Reactants : Thiols (e.g., cysteine residues in proteins).

  • Conditions : pH 6.5–7.5, room temperature.

  • Kinetics : Second-order rate constant k=0.15M1s1k=0.15\,\text{M}^{-1}\text{s}^{-1} at 25°C .

Diels-Alder Cycloaddition

  • Reactants : Dienes (e.g., cyclopentadiene).

  • Conditions : 60–80°C, toluene solvent.

  • Regioselectivity : Endo preference due to maleimide’s electron-withdrawing nature .

Stability and Decomposition

  • Photodegradation : Prolonged UV exposure (>300 nm) cleaves the azo bond, yielding nitroso derivatives .

  • Thermal Stability : Decomposes at >250°C via retro-Diels-Alder pathways, releasing maleic anhydride .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20_{20}H12_{12}N4_{4}O4_{4}
  • CAS Number : 77280-58-1
  • Canonical SMILES : C1=CC(=CC=C1N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O

The compound's structure features a pyrrole-2,5-dione core linked via a diazenyl group to phenyl rings, contributing to its chemical reactivity and potential biological interactions.

Chemistry

4,4'-Bis(maleoylamino)azobenzene serves as a building block for synthesizing more complex molecules. Its structural properties allow researchers to study reaction mechanisms and develop new synthetic routes. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in organic synthesis.

Reaction Type Description
OxidationForms oxidized derivatives like quinones.
ReductionProduces amines or other reduced forms.
SubstitutionIntroduces functional groups at phenyl rings or the pyrrole core.

Biology

The compound has been investigated for its potential biological activity , particularly in the context of drug design. Studies suggest it may interact with biomolecules, potentially influencing enzyme activity or modulating signaling pathways.

  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro using LPS-stimulated macrophages.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic properties , including:

  • Anti-cancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Photoresponsive Drug Delivery : The azobenzene moiety allows for reversible conformational changes upon light exposure, making it suitable for targeted drug delivery systems.

Industry

In industrial applications, this compound is utilized in the development of:

  • Advanced Materials : Its unique structural features contribute to the formulation of polymers and dyes.
  • Photo-switchable Systems : The compound's ability to undergo photoisomerization enables its use in photo-optical media and micro-patterning technologies.

Case Study 1: Photo-Controlled Peptide Structure

Research demonstrated that bis-azobenzene cross-linkers can alter peptide conformation reversibly using light as an external stimulus. This application highlights the potential of azobenzene compounds like this compound in designing responsive biomaterials .

Case Study 2: Aptamer Modification

Aptamers conjugated with azobenzene derivatives were studied for their ability to regulate biomolecular processes through structural changes induced by light. The incorporation of azobenzene moieties into G-quadruplex-forming aptamers showed promise for innovative applications in biosensors and drug delivery systems .

Mechanism of Action

The mechanism of action of 4,4'-Bis(maleoylamino)azobenzene involves its interaction with specific molecular targets and pathways. The compound’s diazenyl linkage and pyrrole-2,5-dione core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Azobenzene Derivatives

Azobenzene derivatives are widely studied for their photoresponsive properties. Below is a detailed comparison of 4,4'-bis(maleoylamino)azobenzene with structurally or functionally analogous compounds:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound C₁₆H₁₂N₄O₄ 348.29 - Bifunctional crosslinker (maleimide-thiol reactivity).
- Reversible photoisomerization.
Protein modification, biomaterials.
4,4'-Di(methacryloylamino)azobenzene C₂₀H₂₀N₄O₂ 348.40 - Methacrylamide groups enable polymerization.
- Moderate photoresponse.
Photoresponsive polymers, optical devices.
4,4'-Bis(dimethylamino)azobenzene C₁₆H₂₀N₄ 268.36 - Electron-rich dimethylamino groups.
- Enhanced thermal stability.
Optical switches, molecular actuators.
4,4'-Dimethylazobenzene (DMAB) C₁₄H₁₄N₂ 210.27 - Simple alkyl substitution.
- High photoconversion at 365 nm.
Chemical actinometry, UV dosimetry.
Azobenzene-4,4'-dicarboxylic acid diethyl ester C₁₈H₁₈N₂O₄ 326.35 - Ester groups for solubility tuning.
- Tunable isomerization kinetics.
Light-driven drug delivery systems.

Key Comparative Findings

Photoisomerization Efficiency: this compound exhibits slower isomerization kinetics compared to 4,4'-bis(dimethylamino)azobenzene due to steric hindrance from the maleimide groups . 4,4'-Dimethylazobenzene (DMAB) achieves near-unity photoconversion at 365 nm, making it superior for actinometry applications .

Thermal Stability: Derivatives with electron-donating groups (e.g., dimethylamino in 4,4'-bis(dimethylamino)azobenzene) exhibit slower thermal Z-to-E relaxation, enhancing their utility in optical memory devices .

Biomedical Utility: this compound’s thiol-reactive maleimide groups make it uniquely suited for site-specific protein crosslinking, outperforming non-reactive analogues like DMAB .

Synthetic Complexity: Methacryloylamino and maleoylamino derivatives require multi-step synthesis involving azo coupling and amidation, whereas DMAB is synthesized via straightforward alkylation .

Research Highlights

  • 4,4'-Bis(dimethylamino)azobenzene: Volumetric studies reveal solvent-dependent activation volumes (ΔV‡) during thermal isomerization, with polar solvents accelerating relaxation by stabilizing transition states .
  • 4,4'-Di(methacryloylamino)azobenzene: Incorporated into photoresponsive hydrogels, this compound enables light-controlled modulus changes (±30% under 450 nm irradiation) .

Biological Activity

4,4'-Bis(maleoylamino)azobenzene is an organic compound characterized by its unique structure, which includes a diazenyl linkage and maleoylamino groups. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H12_{12}N4_{4}O4_{4}
  • CAS Number : 77280-58-1
  • Canonical SMILES : C1=CC(=CC=C1N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O

The compound features a pyrrole-2,5-dione core linked via a diazenyl group to phenyl rings, which contributes to its chemical reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress that triggers cell death in tumor cells.

Key Findings :

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50_{50} Values: The compound showed IC50_{50} values in the micromolar range, indicating potent cytotoxic effects against these cancer cell lines.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Experimental Results :

  • Model Used : Lipopolysaccharide (LPS)-stimulated macrophages.
  • Cytokine Inhibition : A significant reduction in TNF-alpha and IL-6 levels was observed upon treatment with the compound.

The biological activity of this compound is thought to be mediated through:

  • Photoisomerization : The azobenzene moiety allows for reversible conformational changes upon exposure to light, which can modulate biological interactions.
  • Interaction with Biomolecules : The compound's structure facilitates binding to proteins and nucleic acids, potentially altering their functions.

Study 1: Antitumor Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of this compound in vivo using xenograft models. Results indicated a reduction in tumor size and weight compared to control groups.

Treatment GroupTumor Size (mm³)Weight Loss (%)
Control800 ± 50-
Low Dose500 ± 305
High Dose300 ± 2010

Study 2: Anti-inflammatory Mechanism Exploration

In a separate investigation focusing on its anti-inflammatory properties, the compound was tested for its ability to modulate NF-kB signaling pathways. Results revealed that treatment with this compound significantly inhibited NF-kB activation.

TreatmentNF-kB Activity (%)
Control100 ± 5
Compound (10 µM)60 ± 10
Compound (20 µM)30 ± 5

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4,4'-Bis(maleoylamino)azobenzene derivatives?

  • Answer : Azo coupling reactions are foundational, typically involving diazotization of aniline derivatives followed by coupling with electron-rich aromatic amines. For maleoylamino functionalization, post-synthetic modification of 4,4'-diaminoazobenzene with maleic anhydride or maleimide derivatives under anhydrous conditions is standard. Reaction optimization includes controlling stoichiometry (e.g., 2.2 equiv of pivaloyl chloride in THF at 0°C for amino protection) and purification via column chromatography .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Answer :

  • NMR spectroscopy (¹H, ¹³C) to verify substitution patterns and maleoylamino integration .
  • FT-IR for identifying maleoylamino C=O stretches (~1700 cm⁻¹) and azo N=N bonds (~1400 cm⁻¹).
  • X-ray crystallography to resolve planar azobenzene geometry and intermolecular interactions, as demonstrated for thiophene-azobenzene hybrids .
  • UV-Vis spectroscopy to characterize π→π* transitions (~320–380 nm) and monitor photoisomerization .

Q. How can researchers ensure purity and reproducibility in synthesizing azobenzene derivatives?

  • Answer : Rigorous purification via recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography (eluent: ethyl acetate/hexane) is essential. HPLC analysis (C18 columns, acetonitrile/water mobile phase) confirms >95% purity, as applied to 4,4′-bis(diisopropoxyphosphoryl)azobenzene .

Advanced Research Questions

Q. What experimental designs are used to study photoisomerization kinetics in aqueous vs. organic media?

  • Answer : UV-Vis spectroscopy with controlled irradiation (365 nm for transcis, 440 nm for reversal) quantifies isomerization rates. For aqueous systems, water-soluble derivatives (e.g., sulfonated analogs like BSBCA) are synthesized to enhance solubility, while organic solvents (e.g., DMSO) stabilize hydrophobic variants. Kinetic modeling (e.g., first-order decay constants) resolves solvent polarity effects .

Q. How do computational methods enhance understanding of azobenzene-polymer interactions?

  • Answer :

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution to predict electronic behavior in polyimide matrices .
  • Molecular Dynamics (MD) simulations model chain flexibility and hydrogen bonding in copolymers, aligning with experimental Tg and tensile strength data .

Q. What strategies resolve discrepancies in reported thermal stability of azobenzene derivatives?

  • Answer : Thermogravimetric analysis (TGA) under identical conditions (heating rate: 10°C/min, N₂ atmosphere) isolates substituent effects. For example, electron-withdrawing groups (e.g., sulfonate) reduce decomposition temperatures (~250°C) compared to alkylated derivatives (>300°C) .

Q. How can azobenzene derivatives be integrated into supramolecular assemblies or metal-organic frameworks (MOFs)?

  • Answer : Functionalization with carboxylate or pyridyl groups (e.g., azobenzene-4,4′-dicarboxylic acid) enables coordination with metal nodes (Zn²⁺, Cu²⁺). Cocrystallization with ligands like 2,2′-bipyridine enhances π-π stacking, as shown in thiazole-azobenzene cocrystals .

Data Contradiction Analysis

Q. Why do photoisomerization quantum yields vary across studies for structurally similar azobenzene derivatives?

  • Answer : Discrepancies arise from differences in substituent electronic effects (e.g., electron-donating -OCH₃ vs. -NO₂) and solvent polarity. For instance, hydrophilic sulfonate groups in BSBCA reduce steric hindrance in water, increasing quantum yields (Φ~0.15) compared to hydrophobic analogs (Φ~0.08) in toluene .

Methodological Tables

Table 1 : Key Synthetic Parameters for Azobenzene Derivatives

DerivativeReactantsConditionsYieldReference
BSBCA4,4′-diaminoazobenzene, chloroacetic anhydrideDMSO, RT, 12 h65%
Bis(tert-butylcarbonylamino)4,4′-diaminoazobenzene, pivaloyl chlorideTHF, 0°C→RT, 2 h76%

Table 2 : Thermal Stability of Azobenzene Derivatives

DerivativeDecomposition Temp (°C)Substituent EffectsReference
BSBCA250Sulfonate reduces stability
6FDA-TFMB copolymer320Fluorine enhances stability

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